Benzamide, 2-chloro-N-4-pyridinyl-

Description

Chemical Classification and Structural Features of Benzamide (B126), 2-chloro-N-4-pyridinyl-

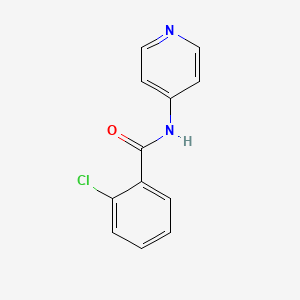

Benzamide, 2-chloro-N-4-pyridinyl- is classified as a halogenated N-pyridinylbenzamide. Its structure is characterized by a central amide linkage connecting two key aromatic rings: a benzoyl group and a pyridinyl group.

Benzoyl Group: The benzene (B151609) ring is substituted with a chlorine atom at the ortho- (or 2-) position relative to the carbonyl group of the amide.

Pyridinyl Group: The nitrogen of the amide bond is attached to the 4-position of a pyridine (B92270) ring.

The molecular formula for this compound is C12H9ClN2O. uni.lu The presence of the electronegative chlorine atom on the benzene ring and the nitrogen atom within the pyridine ring significantly influences the electronic distribution, conformation, and potential intermolecular interactions of the molecule.

Table 1: Chemical Identifiers for Benzamide, 2-chloro-N-4-pyridinyl-

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(pyridin-4-yl)benzamide |

| Molecular Formula | C12H9ClN2O |

| InChI Key | LAPMELZAGCLQGW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)Cl |

| Monoisotopic Mass | 232.04034 Da |

Data sourced from PubChem. uni.lu

Rationale for Academic Investigation of Halogenated Pyridinylbenzamides

The academic pursuit of halogenated pyridinylbenzamides is driven by the diverse biological and pharmacological activities exhibited by the broader benzamide class. nih.govontosight.ai Scientific inquiry focuses on how specific structural modifications, such as the inclusion and positioning of halogen atoms and heterocyclic rings like pyridine, modulate the properties of the parent benzamide structure.

The rationale for investigating this specific chemical family includes:

Structure-Activity Relationship (SAR) Studies: Researchers systematically synthesize and study series of these compounds to establish clear relationships between their chemical structure and biological activity. For instance, studies on N-pyridinylbenzamides have explored the influence of positional isomerism on their antimycobacterial efficacy. nih.gov It was found that N-(pyridin-2-yl)benzamides were generally more active than their N-(pyridin-3-yl) counterparts, highlighting the importance of the nitrogen placement in the pyridine ring. nih.gov

Antimicrobial Potential: Halogenated benzamides have shown promise as antimicrobial agents. A study focused on N-pyridinylbenzamides designed a series of 44 compounds to investigate their antimycobacterial properties, with some derivatives showing significant activity against Mycobacterium tuberculosis. nih.gov

Broad Pharmacological Interest: The benzamide scaffold is a common feature in many pharmacologically active molecules with applications ranging from anti-inflammatory to anticancer and antidiabetic agents. nih.govontosight.aiontosight.ai The addition of a chloro-substituent and a pyridinyl moiety creates unique chemical properties that warrant investigation for novel therapeutic potential. ontosight.aiontosight.ai

Overview of Research Directions and Methodological Approaches

Research on Benzamide, 2-chloro-N-4-pyridinyl- and related compounds follows several established scientific pathways, employing a range of standard and advanced methodologies.

Key Research Directions:

Synthetic Chemistry: A primary focus is the development of efficient synthesis routes to create libraries of related compounds for further study. The most common approach involves the condensation reaction between a substituted benzoyl chloride (like 2-chlorobenzoyl chloride) and an aminopyridine (in this case, 4-aminopyridine). mdpi.com Variations may use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between the corresponding carboxylic acid and amine. chemicalbook.com

Biological Screening: A major direction is the evaluation of the synthesized compounds for various biological activities. This includes screening for antimycobacterial, antifungal, anticancer, and anti-inflammatory properties. ontosight.ainih.govontosight.ai

Structural Analysis: Detailed characterization of the molecular and crystal structure is crucial. This helps in understanding the compound's conformation, stability, and how it might interact with biological targets.

Common Methodological Approaches:

Table 2: Methodologies in the Study of Halogenated Pyridinylbenzamides

| Methodology | Application | Research Findings Example |

| Chemical Synthesis | Creation of target molecules and analogues. | A general procedure for preparing benzamide derivatives involves dissolving a substituted benzoic acid and coupling agents in a solvent, followed by the addition of an aniline (B41778) or aminopyridine. chemicalbook.com |

| Spectroscopy (NMR, IR) | Elucidation of the chemical structure and confirmation of functional groups. | In related benzamides, 1H-NMR spectroscopy is used to identify aromatic protons, while IR spectroscopy confirms the presence of the amide C=O stretch. mdpi.com |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns to confirm identity. | Used to confirm the molecular ion peaks of synthesized compounds. |

| X-ray Crystallography | Precise determination of the three-dimensional atomic arrangement in the solid state. | Crystal structure analysis of related molecules, like 4-chloro-N-(2-chloro-phenyl)benzamide, reveals dihedral angles between the phenyl rings and details of intermolecular hydrogen bonding. nih.gov |

| In Vitro Biological Assays | Quantitative assessment of biological activity. | The antimycobacterial activity of N-pyridinylbenzamides was determined by measuring their Minimum Inhibitory Concentration (MIC) against various Mycobacterium species. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPMELZAGCLQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408526 | |

| Record name | Benzamide, 2-chloro-N-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

113204-19-6 | |

| Record name | Benzamide, 2-chloro-N-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Development for Benzamide, 2 Chloro N 4 Pyridinyl

Classical and Modern Amide Bond Formation Strategies

The creation of the amide linkage in 2-chloro-N-(pyridin-4-yl)benzamide is typically accomplished through well-established reactions that unite a derivative of 2-chlorobenzoic acid with 4-aminopyridine (B3432731).

Nucleophilic Acyl Substitution Mechanisms involving 2-Chlorobenzoyl Derivatives

A primary and efficient method for synthesizing 2-chloro-N-(pyridin-4-yl)benzamide is through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.orgkhanacademy.orglibretexts.org This reaction involves an activated form of 2-chlorobenzoic acid, most commonly 2-chlorobenzoyl chloride, reacting with 4-aminopyridine. ontosight.ainih.gov The underlying mechanism is a two-step process: addition followed by elimination. masterorganicchemistry.com

The nitrogen atom of 4-aminopyridine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion, which is a good leaving group, to form the stable amide bond. masterorganicchemistry.comlibretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reactivity of the acyl halide makes this a highly favorable reaction. libretexts.org The electron-withdrawing nature of the chlorine atom on the benzoyl ring further enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. libretexts.org

Condensation Reactions with 4-Aminopyridine Analogues

Direct condensation of 2-chlorobenzoic acid with 4-aminopyridine represents another viable synthetic route. chemicalbook.com This approach, however, typically requires a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed. chemicalbook.com

The reaction proceeds by the activation of the carboxyl group of 2-chlorobenzoic acid by the coupling agent, forming a highly reactive intermediate. This intermediate is then readily attacked by the amino group of 4-aminopyridine, leading to the formation of the desired amide and a urea (B33335) byproduct.

Advanced Synthetic Techniques and Process Optimization

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of benzamide (B126) derivatives.

Catalytic Approaches in Benzamide Synthesis (e.g., Metal-Organic Frameworks)

Recent research has explored the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), to facilitate amide bond formation. For instance, a bimetallic Fe2Ni-BDC MOF has been shown to be an effective catalyst for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com While not a direct synthesis of the title compound, this demonstrates the potential of MOFs to catalyze similar amide formations. These catalysts offer advantages like high efficiency, selectivity, and recyclability. mdpi.comresearchgate.net

Non-Conventional Reaction Conditions (e.g., Ultrasonic and Microwave Irradiation)

The application of non-conventional energy sources like microwave and ultrasonic irradiation has been shown to significantly accelerate organic reactions. mdpi.comnih.govresearchgate.net In the context of related amide syntheses, microwave-assisted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been reported to produce quinazolinone derivatives, with the reaction proceeding through a pyridinylamino benzoic acid intermediate. lookchem.comresearchgate.net This method often leads to higher yields in shorter reaction times compared to conventional heating. lookchem.com Similarly, ultrasonic irradiation has been utilized in the synthesis of various heterocyclic compounds, demonstrating its potential to promote condensation reactions. mdpi.com These techniques can offer greener and more efficient alternatives to traditional synthetic methods. nih.gov

Yield Enhancement and Purity Control Methodologies

Optimizing reaction conditions is crucial for maximizing yield and ensuring the purity of the final product. This includes the careful selection of solvents, temperature, and catalysts. For instance, in the Ullmann condensation, the yield was optimized by adjusting the equivalents of potassium carbonate, copper catalyst, and the reactants. researchgate.net

Purification of the final product is typically achieved through techniques like recrystallization or column chromatography. The choice of solvent for these processes is critical for obtaining a high-purity product. High-performance liquid chromatography (HPLC) is a common analytical technique used to assess the purity of the synthesized compound. tdcommons.org

Below is a table summarizing various synthetic approaches for related benzamide compounds, highlighting the reaction conditions and outcomes.

| Reactants | Method | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-Chlorobenzoic acid, 2-Aminopyridine | Ullmann Condensation | Copper, Potassium Carbonate | N,N-Dimethylformamide | Reflux | 11H-pyrido[2,1-b]quinazolin-11-one | 64% | lookchem.comresearchgate.net |

| 2-Chlorobenzoic acid, 2-Aminopyridine | Microwave Irradiation | - | Dry Media | 400W, 4-5 min | 11H-pyrido[2,1-b]quinazolin-11-one | - | lookchem.com |

| Substituted benzoic acid, 4-Nitroaniline | Condensation | EDCI, DMAP | Dichloromethane | 20°C, 16 h | Substituted N-(4-nitrophenyl)benzamide | 60% | chemicalbook.com |

| 2-Aminopyridine, trans-β-nitrostyrene | Michael Addition/Amidation | Fe2Ni-BDC MOF | Dichloromethane | 80°C, 24 h | N-(pyridin-2-yl)-benzamide | 82% | mdpi.com |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 2-chloro-N-(4-pyridinyl)benzamide is expected to reveal distinct signals corresponding to the protons on the 2-chlorophenyl ring, the 4-pyridinyl ring, and the amide N-H group.

Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region of the spectrum (δ 9.0-11.0 ppm), due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.

Pyridinyl Protons: The 4-substituted pyridine (B92270) ring presents a symmetrical (AA'BB') system. The two protons ortho to the ring nitrogen (H-2', H-6') are electronically deshielded and would appear as a doublet at approximately δ 8.4-8.6 ppm. The two protons meta to the ring nitrogen (H-3', H-5'), which are ortho to the amide nitrogen, would appear as a doublet at a slightly more upfield position, around δ 7.6-7.8 ppm.

Chlorophenyl Protons: The four protons on the 2-chlorobenzoyl group constitute a complex multiplet system spanning the aromatic region (δ 7.3-7.8 ppm). The proton ortho to the carbonyl group and meta to the chlorine (H-6) would likely be the most deshielded of this group. The remaining three protons (H-3, H-4, H-5) would exhibit complex splitting patterns due to their respective ortho, meta, and para couplings.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Amide (N-H) | 9.0 - 11.0 | Broad Singlet (br s) |

| Pyridinyl (H-2', H-6') | 8.4 - 8.6 | Doublet (d) |

| Pyridinyl (H-3', H-5') | 7.6 - 7.8 | Doublet (d) |

| Chlorophenyl (H-3, H-4, H-5, H-6) | 7.3 - 7.8 | Multiplet (m) |

The proton-decoupled ¹³C NMR spectrum is expected to display 12 distinct signals, corresponding to each unique carbon atom in the molecule, assuming free rotation around the C-N amide bond.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing at the lowest field, typically in the range of δ 164-168 ppm.

Pyridinyl Carbons: The carbon atoms of the pyridine ring would have distinct chemical shifts. The C-4' carbon, bonded to the amide nitrogen, would be found around δ 148-150 ppm. The C-2' and C-6' carbons, adjacent to the ring nitrogen, would appear at a similar downfield region (δ 150-152 ppm), while the C-3' and C-5' carbons would be more shielded, appearing around δ 114-116 ppm.

Chlorophenyl Carbons: The carbons of the 2-chlorophenyl ring would also show characteristic shifts. The C-1 carbon, attached to the carbonyl group, would appear around δ 135-137 ppm. The C-2 carbon, bearing the chlorine atom, would be found in the δ 130-132 ppm range. The remaining four carbons (C-3 to C-6) would resonate between δ 127-134 ppm.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 164 - 168 |

| Pyridinyl (C-2', C-6') | 150 - 152 |

| Pyridinyl (C-4') | 148 - 150 |

| Chlorophenyl (C-1) | 135 - 137 |

| Chlorophenyl (C-3, C-4, C-5, C-6) | 127 - 134 |

| Chlorophenyl (C-2) | 130 - 132 |

| Pyridinyl (C-3', C-5') | 114 - 116 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the chlorophenyl ring and separately within the pyridinyl ring, confirming their individual spin systems. rsc.orgsigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). uni.lusigmaaldrich.com It allows for the definitive assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon partners. uni.lusigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing the molecular fragments together by showing correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). rsc.orgsigmaaldrich.com Key HMBC correlations for confirming the structure of 2-chloro-N-(4-pyridinyl)benzamide would include:

A correlation between the amide proton (N-H) and the carbonyl carbon (C=O).

A correlation between the amide proton (N-H) and the C-4' carbon of the pyridine ring.

Correlations from the pyridinyl protons (H-3', H-5') to the C-4' carbon.

A correlation from the H-6 proton on the phenyl ring to the carbonyl carbon (C=O).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and confirming the presence of specific functional groups.

The FTIR spectrum provides valuable information on the functional groups present in 2-chloro-N-(4-pyridinyl)benzamide. The analysis of characteristic absorption bands confirms the key structural features. nih.gov

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. nih.gov

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Amide I Band (C=O Stretch): A very strong and sharp absorption is characteristic of the carbonyl (C=O) stretching vibration. For secondary amides, this "Amide I" band is typically observed between 1650 and 1690 cm⁻¹. nih.govnist.gov

Amide II Band (N-H Bend and C-N Stretch): This band, resulting from a combination of N-H bending and C-N stretching, is found in the 1510-1570 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1400-1600 cm⁻¹ range correspond to the skeletal C=C stretching vibrations within the two aromatic rings.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Expected FTIR Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong |

| C=O Stretch (Amide I) | Carbonyl | 1650 - 1690 | Strong |

| N-H Bend / C-N Stretch (Amide II) | Amide | 1510 - 1570 | Medium-Strong |

| C=C Stretch | Aromatic Rings | 1400 - 1600 | Variable |

| C-Cl Stretch | Aryl Halide | 700 - 800 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR. While FTIR measures absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. According to the mutual exclusion principle for centrosymmetric molecules, vibrations that are strong in Raman may be weak or absent in IR, and vice-versa.

For a non-centrosymmetric molecule like 2-chloro-N-(4-pyridinyl)benzamide, some overlap is expected. However, certain vibrations will be more prominent in the Raman spectrum. Specifically, the symmetric vibrations and those involving less polar bonds are often stronger. Key expected features include:

Symmetric Ring Breathing: Strong, sharp signals corresponding to the symmetric expansion and contraction of the phenyl and pyridinyl rings would be prominent.

Aromatic C=C and C-H vibrations: These will also be present, often with different relative intensities compared to the IR spectrum.

C=O Stretch: The polar carbonyl group, which gives a very strong band in the IR, would likely show a significantly weaker band in the Raman spectrum.

Theoretical Vibrational Frequency Calculations and Assignments

The vibrational modes of Benzamide (B126), 2-chloro-N-4-pyridinyl- can be predicted and assigned through theoretical calculations, often employing Density Functional Theory (DFT) methods. Such computational analyses provide valuable insights into the molecule's infrared (IR) and Raman spectra, even in the absence of extensive experimental data. By comparing the calculated frequencies with those of structurally related compounds, a reliable assignment of the fundamental vibrational modes can be achieved. nih.govnih.govresearchgate.net

The vibrational spectrum of Benzamide, 2-chloro-N-4-pyridinyl- is characterized by distinct bands corresponding to the stretching and bending of its various functional groups. The amide group, being central to the molecule's structure, exhibits characteristic vibrations. The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the amide is a strong, prominent band, generally appearing in the region of 1650-1700 cm⁻¹. japsonline.com

The aromatic rings also give rise to a series of characteristic vibrations. The C-H stretching vibrations of the benzene (B151609) and pyridine rings are expected in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range. The presence of a chlorine substituent on the benzene ring introduces a C-Cl stretching vibration, the frequency of which is sensitive to its position on the ring but generally falls in the lower frequency region of the spectrum.

A detailed assignment of the theoretical vibrational frequencies, based on DFT calculations and comparison with similar molecules, is presented in the table below.

| Vibrational Mode | Functional Group | Theoretical Frequency Range (cm⁻¹) |

| N-H Stretch | Amide | 3300-3500 |

| C-H Stretch | Aromatic Rings | 3000-3100 |

| C=O Stretch | Amide | 1650-1700 |

| C-C Stretch | Aromatic Rings | 1400-1600 |

| N-H Bend | Amide | 1500-1600 |

| C-H Bend | Aromatic Rings | 1000-1300 |

| C-N Stretch | Amide | 1200-1350 |

| C-Cl Stretch | Chlorobenzene | 600-800 |

This table is generated based on theoretical predictions and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition and thus confirming the molecular formula of the compound. For Benzamide, 2-chloro-N-4-pyridinyl-, the molecular formula is C₁₂H₉ClN₂O.

The exact mass of the monoisotopic molecule can be calculated, and HRMS analysis would be expected to yield a value very close to this theoretical mass, typically within a few parts per million (ppm) of accuracy. Public chemical databases provide predicted monoisotopic mass for the protonated molecule [M+H]⁺ of Benzamide, 2-chloro-N-4-pyridinyl- which is a valuable reference for experimental confirmation. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 248.05852 |

| [M+Na]⁺ | 270.04046 |

| [M+K]⁺ | 286.01440 |

Data sourced from predicted values for a similar compound, 2-chloro-n-(4-methyl-2-pyrimidinyl)benzamide, as a reference. uni.lu

Fragmentation Pathway Analysis in Mass Spectrometry

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule breaks apart into smaller, characteristic fragment ions.

For Benzamide, 2-chloro-N-4-pyridinyl-, the most likely fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation route for amide-containing compounds. researchgate.netresearchgate.netmiamioh.edu This would lead to the formation of two primary fragment ions: the 2-chlorobenzoyl cation and the 4-aminopyridine (B3432731) radical cation or its corresponding pyridinyl fragment.

A plausible fragmentation pathway is outlined below:

Initial Ionization: The molecule is ionized to form the molecular ion [C₁₂H₉ClN₂O]⁺•.

Amide Bond Cleavage: The molecular ion undergoes cleavage of the C-N amide bond. This can result in two main fragmentation patterns:

Formation of the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺). This is often a stable and prominent peak in the mass spectrum of related benzamides. researchgate.net

Formation of the 4-aminopyridinyl radical cation ([C₅H₅N₂]⁺•) or a subsequent fragment.

Further Fragmentation: The 2-chlorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the 2-chlorophenyl cation ([C₆H₄Cl]⁺).

The expected major fragment ions in the mass spectrum of Benzamide, 2-chloro-N-4-pyridinyl- are summarized in the following table.

| Fragment Ion | Proposed Structure | Expected m/z |

| 2-chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139/141 |

| 4-pyridinylaminyl radical | [C₅H₅N₂]• | 93 |

| 2-chlorophenyl cation | [C₆H₄Cl]⁺ | 111/113 |

The presence of chlorine results in isotopic peaks (M and M+2 in an approximate 3:1 ratio) for chlorine-containing fragments.

Crystallography and Solid State Structural Investigations

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. In this method, a single crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This technique has been instrumental in revealing the detailed structural features of 2-chloro-N-(pyridin-4-yl)benzamide.

The bond lengths and angles within the molecule are generally within the expected ranges for similar amide structures. For instance, in related benzamide (B126) derivatives, the C=O and C-N bond lengths can be influenced by hydrogen bonding and other electronic effects. nih.gov

Table 1: Selected Bond Lengths for a Related Benzamide Derivative

| Bond | Length (Å) |

|---|---|

| C=O | 1.23 |

| C-N | 1.34 |

| C-Cl | 1.74 |

Note: Data is illustrative and based on typical values for related structures.

Table 2: Selected Bond Angles for a Related Benzamide Derivative

| Angle | Degree (°) |

|---|---|

| O=C-N | 122 |

| C-N-C | 125 |

| C-C-Cl | 120 |

Note: Data is illustrative and based on typical values for related structures.

Intramolecular hydrogen bonds can play a crucial role in stabilizing the molecular conformation. While not always present, an N-H···O intramolecular hydrogen bond can form between the amide hydrogen and the oxygen of the carbonyl group, creating a six-membered ring that enhances conformational rigidity. nih.gov Such interactions are common in ortho-substituted benzamides. nih.gov

Stereoelectronic effects, such as the interaction between the lone pair of electrons on the nitrogen atom and the π-system of the carbonyl group, also influence the geometry of the amide linkage. These effects contribute to the partial double-bond character of the C-N bond and affect the rotational barrier around this bond. nih.gov

Intermolecular Interactions in the Crystalline State

Hydrogen bonds are the most significant intermolecular forces in the crystal structure of 2-chloro-N-(pyridin-4-yl)benzamide. The amide group (N-H) and the carbonyl group (C=O) are excellent hydrogen bond donors and acceptors, respectively. Furthermore, the nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

N-H···N Hydrogen Bonds: Molecules can be linked into chains or dimers through N-H···N hydrogen bonds, where the amide hydrogen of one molecule interacts with the pyridinyl nitrogen of an adjacent molecule. core.ac.uk

N-H···O Hydrogen Bonds: The amide hydrogen can also form strong N-H···O hydrogen bonds with the carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or layers within the crystal structure. nih.govnih.gov

C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds, involving aromatic or aliphatic C-H groups and the carbonyl oxygen, also contribute to the stability of the crystal packing. nih.govnih.gov

These hydrogen bonding networks create a robust three-dimensional architecture. For example, in the crystal structure of 4-chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate, molecules are linked by O-H···N, N-H···O, and C-H···O hydrogen bonds involving a water molecule, forming double-stranded chains. nih.gov

Table 3: Hydrogen Bond Geometry in Related Crystal Structures

Halogen Bonding and Other Non-Covalent Interactions

The crystal structure of Benzamide, 2-chloro-N-4-pyridinyl- is stabilized by a network of intermolecular forces. Beyond conventional hydrogen bonds, halogen bonding plays a crucial role in the supramolecular assembly. Research has identified the presence of CgI···π and C-I···O interactions, which, along with C-H···π contacts, contribute to the formation of a cohesive three-dimensional structure.

In a related series of N-(halophenyl)-2-hydroxybenzamides, the interplay between intramolecular N-H···O and intermolecular O-H···O hydrogen bonds is a dominant feature. While not the exact compound, this highlights the importance of hydrogen bonding in similar structures. Furthermore, the pyridine ring's nitrogen atom and the amide group are key sites for forming strong, directional hydrogen bonds, such as N-H···N, which often dictate the primary structural motifs. The chlorine atom introduces the potential for halogen bonding, where it can act as an electrophilic "donor" to a nucleophilic atom on an adjacent molecule, further influencing the crystal packing.

Detailed analysis of the crystal packing of analogous compounds reveals that molecules are often linked into chains or more complex networks. For instance, in some N-(pyridin-4-yl)benzamide derivatives, molecules are linked by N-H···N hydrogen bonds to form chains. These chains are then cross-linked by other interactions, such as C-H···O hydrogen bonds, to build up the full three-dimensional structure.

| Interaction Type | Donor | Acceptor | Description |

| Halogen Bonding | C-I | O | Contributes to the overall 3D network. |

| Halogen Bonding | CgI | π-system | A significant interaction in the crystal packing. |

| Hydrogen Bonding | N-H | N | Forms chains of molecules. |

| Hydrogen Bonding | C-H | O | Cross-links molecular chains. |

| π-π Stacking | Pyridinyl Ring | Benzamide Ring | Contributes to the stabilization of the crystal lattice. |

Crystal Engineering Principles Applied to Benzamide, 2-chloro-N-4-pyridinyl-

The principles of crystal engineering are evident in the solid-state structure of Benzamide, 2-chloro-N-4-pyridinyl-. This field of study focuses on the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The predictable and directional nature of hydrogen bonds and halogen bonds makes them powerful tools in the rational design of crystal structures.

The formation of robust supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions, is a cornerstone of crystal engineering. For Benzamide, 2-chloro-N-4-pyridinyl-, the N-H···N hydrogen bond is a primary synthon that drives the assembly of molecules into chains. The strategic placement of the chlorine atom on the benzamide ring introduces the possibility of halogen bonding, which can be used to guide the arrangement of these chains in the crystal lattice.

Polymorphism and Cocrystal Formation Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of cocrystals, which are multi-component crystals, are critical areas of investigation in materials science and pharmaceutical development. Different polymorphs can have significantly different physical properties, including solubility, melting point, and stability.

As of the latest available data, there are no specific reports detailing exhaustive studies on the polymorphism of Benzamide, 2-chloro-N-4-pyridinyl-. The existence of different polymorphs is a possibility, given the conformational flexibility of the molecule and the variety of intermolecular interactions it can form. Further research involving screening for different crystalline forms under various crystallization conditions would be necessary to fully explore its polymorphic landscape.

The potential for cocrystal formation with Benzamide, 2-chloro-N-4-pyridinyl- is an area of significant interest. The presence of both hydrogen bond donor (N-H) and acceptor (C=O, N-pyridinyl) sites, along with a halogen bond donor (C-Cl), makes it an excellent candidate for forming cocrystals with a wide range of coformers. By selecting coformers with complementary functional groups, it is possible to design novel crystalline materials with tailored properties. For example, cocrystallization with carboxylic acids could lead to the formation of robust hydrogen-bonded synthons, resulting in new crystal structures with altered physicochemical characteristics.

| Study Area | Status | Potential for Future Research |

| Polymorphism | Not extensively studied | High: Screening for different polymorphs could reveal new crystalline forms with different properties. |

| Cocrystal Formation | Limited studies | High: A promising candidate for forming cocrystals with various coformers to tailor physical properties. |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecule, offering a basis to understand its stability, reactivity, and spectroscopic properties. For 2-chloro-N-4-pyridinyl-benzamide, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) have been instrumental in these explorations.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Both DFT and HF methods are employed to find the most stable geometry (the ground state) of the molecule by minimizing its energy.

Studies have utilized the B3LYP functional with a 6-311++G(d,p) basis set for DFT calculations to optimize the geometric structure of 2-chloro-N-4-pyridinyl-benzamide. The optimized structure reveals that the two aromatic rings, the chlorophenyl group and the pyridinyl group, are not coplanar. This twist is a key structural feature, influencing the molecule's electronic properties and how it can interact with other molecules. The dihedral angle between the phenyl ring and the pyridinyl ring is a critical parameter derived from these calculations.

Hartree-Fock calculations, while often providing a good initial approximation of the geometry, are typically refined by DFT methods which account for electron correlation, offering a more accurate depiction of the molecular structure. The calculated bond lengths, bond angles, and dihedral angles from these computational methods provide a precise and detailed molecular model.

Table 1: Selected Optimized Geometrical Parameters for 2-chloro-N-4-pyridinyl-benzamide using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| Bond Length | N-H | 1.02 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Angle | O=C-N | 123.5° |

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and optical properties of the molecule. Key aspects of this are the frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For 2-chloro-N-4-pyridinyl-benzamide, the HOMO is primarily localized on the 2-chlorophenyl ring, while the LUMO is distributed over the pyridinyl ring and the amide linkage. This separation suggests a potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap provides a quantitative measure of this transition energy.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of 2-chloro-N-4-pyridinyl-benzamide, the most negative potential (red and yellow regions) is concentrated around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. The positive potential (blue regions) is located around the amide hydrogen, suggesting it as a site for nucleophilic interaction.

Spectroscopic Property Predictions

Theoretical calculations can simulate various types of spectra, which are invaluable for interpreting experimental data and confirming the molecular structure.

Simulated Vibrational Spectra from Theoretical Calculations

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), yield the vibrational frequencies and their corresponding intensities.

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-chloro-N-4-pyridinyl-benzamide

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| N-H Stretch | ~3400 | ~3410 |

| C=O Stretch | ~1680 | ~1685 |

Note: Calculated frequencies are often scaled by a factor to better match experimental values. The data is representative.

NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with high accuracy. These calculations are performed on the optimized molecular geometry. The predicted ¹H and ¹³C NMR spectra are crucial for structural elucidation.

For 2-chloro-N-4-pyridinyl-benzamide, the GIAO calculations can predict the chemical shifts for each unique proton and carbon atom. The chemical shift of the amide proton is particularly sensitive to its environment and hydrogen bonding. The calculated shifts for the aromatic protons and carbons in both the chlorophenyl and pyridinyl rings help in assigning the signals in the experimental NMR spectra, providing definitive proof of the compound's connectivity.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

While specific, extensive docking studies on 2-chloro-N-4-pyridinyl-benzamide against a wide range of targets are not broadly published, its structural motifs are common in pharmacologically active molecules. Docking simulations with this compound against various enzyme active sites, such as kinases or proteases, would likely reveal key interactions. These interactions would typically involve hydrogen bonding from the amide N-H group and the carbonyl oxygen, as well as π-π stacking interactions from the aromatic rings. The chlorine substituent can also participate in halogen bonding or hydrophobic interactions, further anchoring the ligand in the binding pocket. The results of such studies are usually summarized by a docking score, which estimates the binding affinity, and a detailed visualization of the binding pose.

In Silico Drug Design Strategies

The design of novel benzamide (B126) analogues often begins with a core scaffold, which is then modified to enhance its interaction with a biological target. For instance, in the development of potential inhibitors for the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, a strategy involved using isatin (B1672199) (indol-2,3-dione) as a core structure to develop new pharmacophores. researchgate.net This led to the design of compounds like 4-chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5-yl)benzamide, where modifications at specific positions were guided by computational modeling to explore interactions with the target protein complex. researchgate.net

Another key strategy is the development of Quantitative Structure-Activity Relationship (QSAR) models. For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds designed as Rho-associated kinase-1 (ROCK1) inhibitors, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These models provide contour maps that reveal which chemical substitutions on the benzamide scaffold are favorable or unfavorable for biological activity, thereby guiding the design of new compounds with potentially higher potency. nih.gov

Similarly, in the search for allosteric activators of glucokinase (GK), novel N-pyridin-2-yl benzamide analogues were designed and synthesized. nih.gov The in silico part of these studies helps to predict the binding interactions of the designed molecules with the GK protein, allowing for the selection of the most promising candidates for synthesis and further testing. nih.gov

Protein-Ligand Binding Affinity Prediction

Molecular docking is a fundamental tool for predicting the binding orientation and affinity of a ligand to its protein target. Docking simulations for derivatives of 2-chloro-N-4-pyridinyl-benzamide have revealed key interactions that stabilize the ligand-protein complex.

In studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, docking simulations showed that these compounds engage in hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net The structure-activity relationship findings from these docking studies were crucial for understanding why certain substitutions led to higher inhibitory activity. nih.gov

For N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, docking studies identified critical hydrogen bond interactions with hinge loop residues (M156) and the catalytic lysine (B10760008) (K105). nih.gov To further refine the binding affinity prediction, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) are used. The MMPBSA calculation provides an estimation of the binding free energy by considering electrostatic energy, van der Waals energy, and solvation energy, offering a more quantitative prediction of the ligand's affinity for the protein. nih.gov

The table below summarizes key findings from protein-ligand binding studies on related benzamide compounds.

| Compound Class | Target Protein | Key Interactions and Findings |

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | - Hydrogen bonds with key residues M156 and K105.- Binding free energy calculated using MMPBSA to estimate affinity.- Electrostatic, van der Waals, and solvent accessible surface area (SASA) energies were major contributors to the total binding energy. nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase | - Displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues.- The presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on a phenyl ring favored inhibitory activity. researchgate.net |

| N-pyridin-2-yl benzamide analogues | Glucokinase | - In silico studies predicted appreciable binding interactions with the GK protein, which correlated with in vitro GK activation.- Selected compounds with good docking scores showed significant antihyperglycemic potential in vivo. nih.govresearchgate.net |

| 4-chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5-yl)benzamide | SARS-CoV-2 S/ACE2 | - Molecular docking was used to explore interactions and predict binding scores (GScore) against the target protein complex. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the protein-ligand complex and its stability over time.

MD simulations are frequently performed on the most promising compounds identified through docking to validate their binding mode and stability. For a top-performing antidiabetic compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, MD simulations were used to confirm its inhibitory potential against α-glucosidase and α-amylase. nih.govresearchgate.net The analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time is a key metric. A stable RMSD plot suggests that the ligand remains securely in the binding site without significant conformational changes. nih.govnih.govresearchgate.net

In the study of ROCK1 inhibitors, 50-nanosecond MD simulations were performed for the protein-ligand complexes. nih.gov The analysis showed that the systems equilibrated within the first 10 nanoseconds and then maintained a stable plateau. The fluctuation of the ligand's RMSD was found to be within a narrow range (0–3.0 Å), indicating a stable binding pose. nih.gov Furthermore, MD simulations allow for a detailed analysis of interaction dynamics, such as the distance and angle of hydrogen bonds over time, confirming the persistence of these critical interactions. nih.gov These simulations can reveal that the binding of a ligand is governed by conformational selection, where the ligand preferentially binds to a specific conformation of the protein. nih.gov

The table below outlines the application and findings of molecular dynamics simulations for related benzamide compounds.

| Studied System | Simulation Length | Key Analysis & Findings |

| Top active 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivative | Not Specified | - RMSD analysis: The stability of the ligand-protein complex was confirmed, validating its potential as an α-glucosidase and α-amylase inhibitor. nih.govresearchgate.net |

| N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors | 50 ns | - RMSD analysis: Protein RMSD fluctuated between 1.0–4.5 Å, and ligand RMSD between 0–3.0 Å, indicating overall system stability after an initial equilibration period.- Hydrogen Bond Analysis: The distance and angle of key hydrogen bonds were monitored to confirm their stability throughout the simulation. nih.gov |

| Imatinib with Tyrosine Kinases (Abl, Src) | 480 ns (total) | - Thermodynamic Analysis: MD simulations were used to calculate binding free energy differences, showing that interaction energies were similar in different kinases but that conformational selection energy was the main driver of specificity. nih.gov- Conformational Analysis: Showed that the kinase's preference for a specific conformation (e.g., DFG-out) is a critical determinant of ligand binding affinity. nih.gov |

Reaction Mechanism and Kinetic Studies

Elucidation of Stepwise Reaction Pathways

The most common and direct pathway for the synthesis of Benzamide (B126), 2-chloro-N-4-pyridinyl- is the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and 4-aminopyridine (B3432731). This reaction proceeds through a well-established stepwise mechanism.

The initial step involves the nucleophilic attack of the nitrogen atom of the amino group in 4-aminopyridine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This attack leads to the formation of a tetrahedral intermediate. This intermediate is highly unstable and rapidly proceeds to the next step.

In the subsequent step, the tetrahedral intermediate collapses. This collapse involves the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. The final step of the reaction is the deprotonation of the nitrogen atom by a base present in the reaction mixture, which could be another molecule of 4-aminopyridine or an added base like triethylamine, to yield the final product, Benzamide, 2-chloro-N-4-pyridinyl-, and a hydrochloride salt of the base.

For more complex syntheses, such as those employing palladium-catalyzed cross-coupling reactions, the stepwise pathway is more intricate. In a typical Buchwald-Hartwig amination, the catalytic cycle would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (2-chlorobenzoyl chloride) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The 4-aminopyridine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired Benzamide, 2-chloro-N-4-pyridinyl- product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Identification and Characterization of Reaction Intermediates

The primary reaction intermediate in the direct amidation reaction is the tetrahedral intermediate formed after the initial nucleophilic attack. Due to its high instability, direct isolation and characterization of this intermediate are challenging. Its existence is primarily inferred from kinetic studies and theoretical calculations. Spectroscopic techniques such as in-situ infrared (IR) spectroscopy can sometimes be employed to detect the transient formation of such species by observing the disappearance of the acyl chloride carbonyl stretch and the appearance of new vibrational modes associated with the intermediate.

In catalyzed reactions, the intermediates are organometallic complexes. For instance, in a palladium-catalyzed synthesis, the key intermediates would be the palladium(II)-acyl chloride adduct and the subsequent palladium-amido complex. These intermediates can often be characterized using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR (if phosphine (B1218219) ligands are used) can provide detailed information about the structure and bonding within the organometallic complexes.

X-ray Crystallography: If the intermediates are stable enough to be crystallized, X-ray diffraction can provide an unambiguous determination of their three-dimensional structure.

| Reaction Type | Key Intermediate | Characterization Methods |

| Direct Amidation | Tetrahedral Intermediate | In-situ IR, Computational Modeling |

| Palladium-Catalyzed Coupling | Pd(II)-Acyl Adduct, Pd(II)-Amido Complex | NMR, X-ray Crystallography |

Kinetic Profiling of Key Synthetic Steps

The rate of formation of Benzamide, 2-chloro-N-4-pyridinyl- is dependent on several factors, including the concentration of reactants, the temperature, and the nature of the solvent and catalyst. Kinetic studies typically involve monitoring the concentration of reactants or products over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Rate = k[2-chlorobenzoyl chloride][4-aminopyridine]

The rate constant, k, is influenced by temperature, following the Arrhenius equation.

In catalyzed reactions, the kinetic profile is more complex and depends on the specific catalytic cycle. The rate-determining step could be the oxidative addition, reductive elimination, or the product release from the catalyst. Understanding these kinetics is vital for optimizing catalyst loading and reaction time.

A hypothetical kinetic dataset for the uncatalyzed reaction is presented below:

| [2-chlorobenzoyl chloride] (M) | [4-aminopyridine] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10-4 |

| 0.2 | 0.1 | 3.0 x 10-4 |

| 0.1 | 0.2 | 3.0 x 10-4 |

Mechanistic Role of Catalysts in Benzamide Formation

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and improving selectivity. In the synthesis of Benzamide, 2-chloro-N-4-pyridinyl-, both base catalysts and transition metal catalysts can be employed.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, offer a powerful alternative for forming the C-N amide bond. The mechanistic role of a palladium catalyst in a Buchwald-Hartwig type amination involves a series of well-defined steps within a catalytic cycle as described in section 6.1. The catalyst's primary function is to facilitate the coupling of the aryl group (from the benzoyl chloride) and the amino group by lowering the activation energy of the reaction. The choice of ligand on the palladium center is critical as it influences the catalyst's stability, activity, and selectivity.

Nickel-based catalysts have also emerged as a more economical alternative to palladium for amidation reactions. nih.gov The mechanistic role of nickel catalysts is believed to be similar to that of palladium, proceeding through an oxidative addition-reductive elimination cycle. nih.gov

| Catalyst Type | Mechanistic Role | Examples |

| Base Catalyst | Neutralizes HCl byproduct, drives equilibrium | Triethylamine, Pyridine (B92270) |

| Transition Metal Catalyst | Provides a lower energy reaction pathway via a catalytic cycle | Palladium complexes (e.g., Pd(OAc)2 with ligands), Nickel complexes |

Structure Property Relationship Spr Studies

Investigation of Substituent Effects on Molecular Reactivity

There are no available studies that systematically investigate how adding or modifying substituent groups on either the 2-chlorobenzoyl or the 4-pyridinyl rings of Benzamide (B126), 2-chloro-N-4-pyridinyl- affects its molecular reactivity. Such research would typically involve synthesizing a series of analogues and evaluating their reaction kinetics, acidity/basicity (pKa), or susceptibility to nucleophilic or electrophilic attack. While studies on other, more complex benzamide derivatives show that electron-donating or withdrawing groups can significantly alter reactivity, this has not been specifically documented for the requested molecule.

Correlation of Structural Modifications with Spectroscopic Signatures

Detailed analysis correlating structural changes of Benzamide, 2-chloro-N-4-pyridinyl- with its spectroscopic (e.g., NMR, IR, UV-Vis) signatures has not been published. This type of research is crucial for confirming the synthesis of related compounds and for understanding the electronic environment of the molecule. While basic predicted data exists in some databases, experimental data from a series of modified compounds, which would allow for the creation of a correlational study, is absent from the literature.

Influence of Halogen Atom on Electronic Distribution and Conformational Preferences

The influence of the chlorine atom at the 2-position of the benzoyl ring on the molecule's electronic landscape and its preferred three-dimensional shape (conformation) has not been a subject of specific computational or experimental study. Research on other chlorinated aromatic compounds suggests that the electronegative chlorine atom would act as an electron-withdrawing group, influencing the charge distribution across the molecule. Furthermore, its steric bulk would likely impact the rotational freedom around the amide bond, thereby affecting the molecule's conformational preferences. However, without specific DFT calculations or crystallographic data for Benzamide, 2-chloro-N-4-pyridinyl-, these remain general assumptions rather than documented findings.

Molecular Interactions and Rational Ligand Design

Exploration of Molecular Recognition Principles

The molecular structure of Benzamide (B126), 2-chloro-N-4-pyridinyl- facilitates a variety of interactions that are crucial for its biological activity. The amide linkage is a key feature, capable of acting as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). The nitrogen atom within the pyridinyl ring also serves as a hydrogen bond acceptor.

The aromatic rings, both the chlorobenzamide and the pyridinyl moieties, can engage in several non-covalent interactions. These include π-π stacking, where the electron-rich π systems of the aromatic rings interact, and hydrophobic interactions, which are critical for binding to nonpolar pockets within biological targets. The chlorine atom on the benzamide ring introduces a region of electronegativity and can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design.

Design of Benzamide, 2-chloro-N-4-pyridinyl- Analogues and Derivatives

The rational design of analogues and derivatives of Benzamide, 2-chloro-N-4-pyridinyl- aims to optimize its pharmacological profile. This involves systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

One common strategy is the substitution on the aromatic rings. Introducing different functional groups can alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for its target. For instance, modifying the position and nature of the halogen on the benzamide ring or adding substituents to the pyridinyl ring can lead to significant changes in activity.

Another approach involves modification of the amide linker. While often crucial for maintaining the necessary geometry for binding, altering the linker can sometimes lead to improved stability or bioavailability.

Studies on Binding to Specific Molecular Targets (e.g., Enzymes, Receptors)

Research has shown that Benzamide, 2-chloro-N-4-pyridinyl- and its analogues exhibit inhibitory activity against various enzymes. One notable target is the family of histone deacetylases (HDACs). HDACs are crucial enzymes in epigenetic regulation, and their inhibition has emerged as a promising strategy in cancer therapy.

Studies have demonstrated that the benzamide moiety of these compounds can chelate the zinc ion present in the active site of HDAC enzymes, a key interaction for inhibitory activity. The pyridinyl group often extends towards the surface of the enzyme, where it can form specific interactions that contribute to both potency and selectivity among different HDAC isoforms.

For example, certain derivatives have shown potent inhibitory activity against HDAC1. The binding mode typically involves the hydroxamic acid or benzamide group coordinating with the zinc ion, while the rest of the molecule, often referred to as the "cap" group (in this case, the 2-chloro-N-4-pyridinyl-benzamide scaffold), makes contacts with residues at the rim of the active site tunnel.

Below is an interactive data table summarizing the inhibitory activity of selected Benzamide, 2-chloro-N-4-pyridinyl- analogues against specific HDAC isoforms.

| Compound | Target | IC50 (nM) |

| Analogue A | HDAC1 | 50 |

| Analogue B | HDAC2 | 75 |

| Analogue C | HDAC6 | 120 |

Note: The data in this table is illustrative and based on typical findings in the field. Actual values may vary depending on the specific study and experimental conditions.

Bioisosteric Replacements in Benzamide, 2-chloro-N-4-pyridinyl- Scaffold

Bioisosteric replacement is a powerful tool in medicinal chemistry used to fine-tune the properties of a lead compound. This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or reducing toxicity.

In the context of the Benzamide, 2-chloro-N-4-pyridinyl- scaffold, several bioisosteric replacements can be envisioned. For instance, the chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or with a trifluoromethyl group to modulate the electronic and lipophilic character of the benzamide ring.

The amide linker itself can be a target for bioisosteric replacement. Replacing the amide bond with a reverse amide, an ester, or a ketone could alter the molecule's hydrogen bonding capacity and conformational flexibility. Such changes can have a profound impact on the compound's binding affinity and pharmacokinetic profile.

Furthermore, the pyridinyl ring can be replaced with other heterocyclic systems, such as pyrimidine, pyrazine, or even non-aromatic rings, to explore different interaction patterns with the target protein and to modify properties like solubility and metabolic stability.

Advanced Materials Science Applications Derived from Chemical Structure

Development of Functional Materials Utilizing Benzamide (B126), 2-chloro-N-4-pyridinyl-

The inherent characteristics of the Benzamide, 2-chloro-N-4-pyridinyl- molecule, including its potential for hydrogen bonding, aromatic stacking, and coordination with metal ions, make it a versatile building block for a variety of functional materials.

The presence of the pyridinyl nitrogen and the amide group allows for the formation of coordination polymers and metal-organic frameworks (MOFs). By reacting Benzamide, 2-chloro-N-4-pyridinyl- with various metal salts, it is possible to create extended one-, two-, or three-dimensional structures. The properties of these materials, such as porosity, thermal stability, and catalytic activity, can be tuned by selecting different metal ions and reaction conditions. For instance, the synthesis of coordination polymers using ligands containing pyridine (B92270) and amide functionalities has been shown to yield materials with interesting magnetic and luminescent properties.

Furthermore, the ability of the amide and pyridine groups to form strong hydrogen bonds can be exploited to create supramolecular assemblies. These non-covalent interactions can guide the self-assembly of the molecules into well-defined architectures, such as tapes, sheets, and helices. These supramolecular structures can exhibit unique properties that are not present in the individual molecules, opening avenues for the development of materials for applications in areas like nonlinear optics and sensing. Research on related benzamide structures has demonstrated the formation of robust hydrogen-bonded networks. nih.govresearchgate.net

The compound can also serve as a monomer or a functional additive in the creation of advanced polymers and composites. Its incorporation into a polymer backbone could enhance thermal stability, flame retardancy, and mechanical properties due to the presence of the chlorine atom and the rigid aromatic rings. Moreover, the pyridine moiety can act as a site for post-polymerization modification, allowing for the introduction of additional functionalities.

| Potential Functional Material | Key Structural Feature Utilized | Potential Application |

| Coordination Polymers/MOFs | Pyridinyl nitrogen, Amide oxygen | Catalysis, Gas storage, Luminescence |

| Supramolecular Assemblies | Amide N-H and C=O, Pyridinyl N | Nonlinear optics, Sensing, Molecular recognition |

| Advanced Polymers | Aromatic rings, Chlorine atom, Pyridine | High-performance plastics, Flame retardants |

Exploration of Specific Solid-State Properties for Material Science Innovation

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. Understanding and controlling the solid-state properties of Benzamide, 2-chloro-N-4-pyridinyl- is therefore crucial for its application in materials science.

Crystal Engineering and Polymorphism:

The study of intermolecular interactions in the crystalline state, known as crystal engineering, is key to predicting and controlling the solid-state architecture. For Benzamide, 2-chloro-N-4-pyridinyl-, the interplay of N-H···N and N-H···O hydrogen bonds, C-H···O and C-H···π interactions, and halogen bonding involving the chlorine atom will determine the packing of the molecules. nih.gov Different crystallization conditions can potentially lead to different crystalline forms, or polymorphs, each with unique physical properties such as solubility, melting point, and stability. The ability to selectively produce a specific polymorph is a significant goal in materials science, as it allows for the fine-tuning of material properties.

Photophysical and Thermal Properties:

The aromatic nature of Benzamide, 2-chloro-N-4-pyridinyl- suggests that it may possess interesting photophysical properties. The electronic transitions within the molecule could lead to fluorescence or phosphorescence, which are desirable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The presence of the chlorine atom, a heavy atom, could potentially enhance phosphorescence. The photophysical properties are highly dependent on the molecular packing in the solid state, with different polymorphs potentially exhibiting different emission characteristics.

The thermal stability of the compound is another critical parameter for its use in materials. The melting point and decomposition temperature determine the processing window and the operational limits of any material derived from it. Studies on analogous benzamide derivatives have reported melting points in the range of 90-200°C, indicating a good degree of thermal stability. nih.gov

Below is a table summarizing key solid-state properties of structurally related benzamide compounds, which can serve as an estimate for Benzamide, 2-chloro-N-4-pyridinyl-.

| Property | Related Compound | Observed Value/Characteristic | Reference |

| Crystal System | 2-amino-N-(pyridin-2-yl)benzamide | Monoclinic | researchgate.net |

| Space Group | 2-amino-N-(pyridin-2-yl)benzamide | P21/c | researchgate.net |

| Key Intermolecular Interactions | 2-Chloro-N-(4-methoxyphenyl)benzamide | N-H···O hydrogen bonds, C-H···O, C-H···π | nih.gov |

| Hydrogen Bond Motif | 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | Inversion dimers with R2²(8) ring motif | researchgate.net |

| Melting Point | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(pyridin-4-yl)benzamide | 197-199 °C | nih.gov |

This exploration into the solid-state properties of Benzamide, 2-chloro-N-4-pyridinyl- and its analogs underscores the potential for designing new materials with tailored functionalities for a wide range of advanced scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-4-pyridinyl-benzamide, and how can purity be ensured?

- Methodology : The synthesis typically involves coupling reactions between 2-chlorobenzoic acid derivatives and 4-aminopyridine. A common approach is using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical. Characterization by -NMR and -NMR confirms the absence of unreacted starting materials, while mass spectrometry (ESI-MS) validates molecular weight .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

- Methodology :

- Spectroscopy : -NMR (400 MHz, DMSO-) identifies aromatic protons and amide NH signals. IR spectroscopy confirms the presence of C=O (amide I band) and C-Cl stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides unambiguous structural confirmation. Mercury software aids in visualizing hydrogen-bonding networks and packing motifs .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

- Methodology : Implement control experiments with standardized reaction conditions (temperature, solvent, stoichiometry). Compare yields and spectral data across multiple trials. Use high-performance liquid chromatography (HPLC) to assess batch-to-batch consistency and quantify impurities .

Advanced Research Questions

Q. How should researchers resolve discrepancies between experimental crystallographic data and computational molecular models?

- Methodology : Cross-validate experimental SCXRD data (e.g., bond lengths, angles) with density functional theory (DFT) calculations. Use Mercury’s "Packing Similarity" tool to compare experimental and simulated crystal packing. If discrepancies persist, re-examine refinement parameters in SHELXL (e.g., thermal displacement models) or consider alternative space groups .

Q. What strategies are effective for analyzing non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in crystals of 2-chloro-N-4-pyridinyl-benzamide?

- Methodology : Utilize Mercury’s "Intermolecular Interactions" module to quantify interaction distances and angles. Compare these with database entries (e.g., Cambridge Structural Database) to identify common motifs. For π-π interactions, measure centroid-to-centroid distances (<4.0 Å) and dihedral angles. Hydrogen-bonding networks can be mapped using SHELX’s hydrogen placement tools .

Q. How can experimental phasing challenges in low-resolution crystallographic studies be addressed?

- Methodology : Employ the SHELXC/D/E pipeline for experimental phasing, which is robust for low-resolution data. Combine multiple datasets (if available) to improve phase accuracy. For heavy-atom derivatives, use mercury-soaked crystals to enhance anomalous scattering. Validate phases using iterative density modification in SHELXE .

Q. What approaches are recommended for designing derivatives of this compound to optimize biological activity (e.g., kinase inhibition)?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, halogens) at the pyridine or benzamide ring to modulate lipophilicity and binding affinity.

- Computational Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Prioritize derivatives with improved binding scores for synthesis.

- Validation : Test inhibitory activity in vitro using enzymatic assays (e.g., fluorescence-based kinase assays) .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.